Benzenesulfonic acid, 2-bromo-, potassium salt
CAS No.: 63468-58-6
Cat. No.: VC18495329
Molecular Formula: C6H4BrKO3S
Molecular Weight: 275.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63468-58-6 |
|---|---|
| Molecular Formula | C6H4BrKO3S |
| Molecular Weight | 275.16 g/mol |
| IUPAC Name | potassium;2-bromobenzenesulfonate |
| Standard InChI | InChI=1S/C6H5BrO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
| Standard InChI Key | DUCGQSYLYWVEBW-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C(=C1)S(=O)(=O)[O-])Br.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with a sulfonate group (-SO₃⁻) at the 2-position and a bromine atom adjacent to it. The potassium cation balances the negative charge on the sulfonate moiety. Key structural identifiers include:
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IUPAC Name: Potassium 2-bromobenzenesulfonate
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Molecular Formula: C₆H₄BrKO₃S
X-ray crystallography of analogous sulfonate salts, such as cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate, reveals that the sulfonate group adopts a trigonal planar geometry, with S–O bond lengths averaging 1.45 Å . The bromine atom exerts an electron-withdrawing effect, polarizing the aromatic ring and enhancing electrophilicity.
Physical and Spectral Data
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Solubility: Highly soluble in water (>100 mg/mL at 20°C); sparingly soluble in nonpolar solvents
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Spectroscopic Signatures:
Synthesis and Manufacturing
Direct Bromination of Benzenesulfonic Acid
A common route involves the bromination of potassium benzenesulfonate using bromine or HBr in the presence of sulfuric acid:
Reaction conditions typically involve temperatures of 30–60°C and molar ratios of 1:1.2 (benzenesulfonate:Br₂) to achieve yields >70% .
Metal Bromide-Mediated Synthesis
An alternative method employs metal bromides (e.g., KBr) with hydrogen peroxide as an oxidizing agent:
This approach avoids elemental bromine, reducing toxicity and improving handling . Tetrabutylammonium bromide (TBAB) is often added as a phase-transfer catalyst to enhance reaction efficiency .
Table 1: Optimization of Bromination Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 50–60°C | 75–80 |
| KBr:Substrate Ratio | 1.1:1 | 82 |
| Reaction Time | 4–6 hrs | 78 |
| Catalyst (TBAB) | 0.05 eq | 85 |
Applications in Organic Synthesis
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates regioselective substitutions. For example, in Suzuki-Miyaura couplings, the sulfonate group acts as a directing group, enabling cross-couplings at the 4-position:
This reactivity is leveraged in agrochemical synthesis, such as herbicidal potassium 2,4-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate .
Nucleophilic Displacement Reactions
The bromine atom undergoes nucleophilic displacement with amines or alkoxides, forming sulfonamide or ether derivatives. For instance:
Such reactions are pivotal in pharmaceutical intermediates .
Recent Advances and Research Directions
Catalytic Applications
Recent studies highlight its role in palladium-catalyzed C–H activation reactions. For example, the sulfonate group facilitates ortho-arylation of benzamides under mild conditions .
Green Synthesis Innovations
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min at 150°C) while maintaining yields >90% .
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